AP24226

Description

Contextualizing Kinase Inhibitors in Oncological Therapies

Protein kinases are enzymes critical to numerous cellular functions, including cell proliferation, metabolism, and differentiation. Their dysregulation is a frequent hallmark of various diseases, notably cancer, where abnormal activation of protein phosphorylation often drives disease progression idrblab.netuniprot.orgpharmgkb.org. Consequently, kinases have become pivotal targets for drug development, with approximately 25-33% of drug development programs focusing on these enzymes idrblab.net.

The advent of kinase inhibitors has revolutionized cancer therapy, marking a paradigm shift towards targeted and personalized medicine idrblab.netpharmgkb.org. The approval of imatinib (B729) in 2001 for chronic myelogenous leukemia (CML), characterized by the BCR-Abl gene rearrangement, was a significant milestone, demonstrating the profound impact of selectively inhibiting oncogenic kinases idrblab.netuniprot.orgnih.gov. Since then, over 120 small-molecule kinase inhibitors (SMKIs) have been approved worldwide, with nearly 70 specifically for cancer treatment nih.gov. Despite these successes, challenges such as drug resistance, often arising from mutations within the kinase domain or activation of alternative signaling pathways, necessitate the continuous development of novel and more potent inhibitors uniprot.orgnih.govpreclinicaltrials.eu.

Overview of AP24226 as a Dual Src/Abl Kinase Inhibitor

This compound, also referred to as inhibitor 9i in some research, is a chemical compound identified as a potent dual inhibitor of Src and Abl kinases nih.govnih.gov. This compound belongs to a novel series of dual Src/Abl kinase inhibitors characterized by a 9-(arenethenyl)purine core structure nih.govnih.gov. A key distinguishing feature of this compound and its related compounds is their mechanism of action: unlike many traditional kinase inhibitors that target the active enzyme conformation, these inhibitors bind to the inactive, DFG-out conformation of both Src and Abl kinases nih.govnih.gov. This conformation-selective binding can offer advantages in overcoming certain resistance mechanisms.

Academic Significance and Research Landscape of this compound

The academic significance of this compound lies in its potential to overcome limitations of existing kinase inhibitors, particularly in the context of drug resistance. Research has demonstrated its efficacy in preclinical models, highlighting its potential as a next-generation therapeutic agent.

Detailed Research Findings: Preclinical studies involving this compound have shown promising results, particularly in models of chronic myeloid leukemia (CML) and Src-driven cancers.

In studies involving mice injected intravenously with wild-type Bcr-Abl expressing Ba/F3 cells, once-daily oral administration of this compound (at a dose of 10 mg/kg) significantly prolonged survival nih.govnih.gov. This indicates its potent inhibitory effect on the oncogenic Bcr-Abl fusion protein, which is a primary driver of CML.

Furthermore, in a separate model utilizing mice bearing subcutaneous xenografts of Src Y527F expressing NIH 3T3 cells, oral administration of this compound elicited dose-dependent tumor shrinkage nih.govnih.gov. Complete tumor regression was observed at the highest dose, underscoring its efficacy against Src-driven malignancies nih.govnih.gov.

Crucially, some inhibitors within the same chemical series as this compound, such as AP24163, have demonstrated cellular potency against the Bcr-Abl mutant T315I nih.govnih.gov. The T315I mutation is particularly challenging as it confers resistance to several currently marketed therapies for CML nih.govnih.gov. The cellular potency (IC50) for these inhibitors against the Bcr-Abl T315I mutant was reported to be in the range of 300-400 nM nih.govnih.gov. This finding suggests that compounds like this compound, by targeting the inactive conformation, may offer a strategy to circumvent this notorious resistance mutation.

The research landscape surrounding this compound and similar dual Src/Abl inhibitors continues to evolve, driven by the persistent need for effective treatments against resistant and aggressive cancers. The ability of these compounds to target both Src and Abl kinases, coupled with their unique binding mode, positions them as valuable candidates for further investigation in the development of advanced oncological therapies.

Compound Names and PubChem CIDs

Structure

3D Structure

Properties

CAS No. |

926922-22-7 |

|---|---|

Molecular Formula |

C24H20F3N7O |

Molecular Weight |

479.5 g/mol |

IUPAC Name |

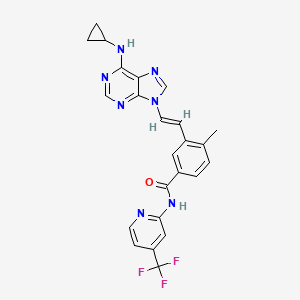

3-[(E)-2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide |

InChI |

InChI=1S/C24H20F3N7O/c1-14-2-3-16(23(35)33-19-11-17(6-8-28-19)24(25,26)27)10-15(14)7-9-34-13-31-20-21(32-18-4-5-18)29-12-30-22(20)34/h2-3,6-13,18H,4-5H2,1H3,(H,28,33,35)(H,29,30,32)/b9-7+ |

InChI Key |

PPHMKXKASWTCSZ-VQHVLOKHSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5 |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)/C=C/N3C=NC4=C(N=CN=C43)NC5CC5 |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AP-24226; AP24226; AP 24226; UNII-53D46B0TIH; CHEMBL556874; 53D46B0TIH; SCHEMBL4135027; |

Origin of Product |

United States |

Molecular Mechanism of Action of Ap24226

Kinase Targeting Specificity of AP24226

This compound exhibits a distinct and potent inhibitory profile against a spectrum of kinases, most notably the Abelson murine leukemia viral oncogene homolog 1 (Abl) and Src family kinases. Its development was largely driven by the need to overcome resistance to earlier generations of kinase inhibitors, particularly in the context of Chronic Myeloid Leukemia (CML).

This compound is a potent inhibitor of Src family kinases. The overexpression and constitutive activation of Src have been implicated in the progression of various cancers, contributing to cell proliferation, survival, and metastasis. This compound's ability to inhibit Src kinase interrupts these oncogenic signals.

The primary target of this compound is the Abl kinase. In its native form, Abl is involved in regulating cell growth and differentiation. However, chromosomal translocation can lead to the formation of the Bcr-Abl fusion protein, which possesses constitutively active Abl kinase activity and is the hallmark of CML. This compound effectively inhibits the kinase activity of both native Abl and the oncogenic Bcr-Abl protein.

A key feature of this compound is its high potency against various forms of the Bcr-Abl oncoprotein, including mutants that confer resistance to other tyrosine kinase inhibitors like imatinib (B729). Notably, it demonstrates significant activity against the T315I "gatekeeper" mutation, which is notoriously resistant to first and second-generation inhibitors. This broad-spectrum activity against Bcr-Abl mutants makes it a crucial therapeutic agent in the management of resistant CML.

The inhibitory activity of this compound (as ponatinib) against key kinases is summarized in the table below, with data presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase Target | IC50 (nM) |

| Abl | 0.37 |

| Src | 5.4 |

| Bcr-Abl (native) | 0.5 |

| Bcr-Abl (T315I mutant) | 2.0 |

| VEGFR2 | 1.5 |

| FGFR1 | 2.2 |

| PDGFRα | 1.1 |

Conformational Binding Analysis: DFG-out Interaction

The efficacy of this compound is intrinsically linked to its unique mode of binding to the kinase domain. Protein kinases can exist in multiple conformational states, primarily distinguished by the orientation of the Aspartate-Phenylalanine-Glycine (DFG) motif within the activation loop. The "DFG-in" conformation represents the active state, capable of binding ATP and substrate, while the "DFG-out" conformation is an inactive state.

This compound is classified as a type II inhibitor, meaning it preferentially binds to and stabilizes the DFG-out conformation of the kinase. This binding mode is crucial for its high affinity and broad activity. By binding to the inactive conformation, this compound not only prevents ATP from accessing its binding site but also locks the kinase in a non-functional state. This mechanism contributes to its potency and its ability to overcome resistance mutations that affect the ATP-binding pocket in the active "DFG-in" state. The interaction with the DFG-out conformation provides access to a deeper hydrophobic pocket adjacent to the ATP site, allowing for additional stabilizing interactions that are not available to type I inhibitors.

Structure-Activity Relationship (SAR) Insights of this compound

The chemical structure of this compound, based on an imidazo[1,2-b]pyridazine (B131497) scaffold, has been meticulously optimized through structure-activity relationship (SAR) studies to achieve its potent and specific kinase inhibition profile.

The key structural features contributing to its activity include:

Imidazo[1,2-b]pyridazine core: This heterocyclic system serves as the central scaffold, providing a rigid framework for the optimal orientation of other functional groups to interact with the kinase domain.

Ethynyl Linker: A defining feature of this compound is the carbon-carbon triple bond (ethynyl linker) that connects the imidazo[1,2-b]pyridazine core to a methyl-substituted phenyl ring. This linker is critical for accommodating the bulky isoleucine side chain of the T315I gatekeeper mutation in Bcr-Abl. It allows the inhibitor to bypass the steric hindrance that prevents other inhibitors from binding effectively.

Methylpiperazine group: This group enhances the solubility and oral bioavailability of the compound.

Cellular and Molecular Effects of Ap24226

Modulation of Cellular Proliferation by AP24226

This compound demonstrates significant antiproliferative activity across various cancer cell lines, impacting both leukemic and solid tumor types.

This compound has shown notable antiproliferative effects in leukemic cell lines, particularly K562 cells, which are derived from human chronic myelogenous leukemia (CML). CML and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) are driven by the BCR-ABL oncogene. researchgate.net Studies have indicated that this compound inhibits the proliferation of K562 cells with potency in the low micromolar range. researchgate.netrsc.org Beyond in vitro activity, oral administration of this compound (referred to as inhibitor 9i in some studies) has been shown to significantly prolong the survival of mice intravenously injected with wild-type Bcr-Abl expressing Ba/F3 cells. researchgate.netnih.gov This highlights its efficacy in models relevant to Bcr-Abl-driven leukemias.

Table 1: Antiproliferative Activity of this compound in Leukemic Cell Lines

| Cell Line | Target(s) | Observed Potency/Effect | Reference |

| K562 | Bcr-Abl | Low micromolar range inhibition of proliferation | researchgate.netrsc.org |

| Ba/F3 (wt-Bcr-Abl expressing) | Bcr-Abl | Significantly prolonged survival in mice (10 mg/kg oral dose) | researchgate.netnih.gov |

The antiproliferative effects of this compound extend to solid tumor models. Oral administration of this compound to mice bearing subcutaneous xenografts of Src Y527F expressing NIH 3T3 cells resulted in dose-dependent tumor shrinkage, with complete tumor regression observed at the highest doses. researchgate.netnih.gov While direct IC50 values for this compound on A549 (non-small cell lung cancer) and colon cancer cell lines are not explicitly detailed in the provided sources, studies on related imatinib (B729) analogs, to which this compound belongs, have demonstrated potent anticancer activity against these cell lines with IC50 values generally ranging from 0.14 to 5.07 µM. researchgate.net Other inhibitors within this class, such as 14a and AP24163, exhibited modest cellular potency (IC50 = 300-400 nM) against the imatinib-resistant Bcr-Abl mutant T315I. researchgate.netresearchgate.net

Table 2: Antiproliferative Activity of this compound and Related Compounds in Solid Tumor Models

| Cell Line/Model | Target(s) | Observed Potency/Effect | Reference |

| NIH 3T3 (Src Y527F expressing xenografts) | Src | Dose-dependent tumor shrinkage, complete regression at high doses | researchgate.netnih.gov |

| A549 (non-small cell lung cancer) | Imatinib analogs (general) | IC50 = 0.14-5.07 µM | researchgate.net |

| Colon Cancer Cell Lines | Imatinib analogs (general) | IC50 = 0.14-5.07 µM | researchgate.net |

This compound-Induced Apoptosis

This compound's anticancer activity is significantly mediated through the induction of apoptosis, a programmed cell death pathway critical for eliminating damaged or unwanted cells.

The tumor suppressor protein p53 plays a pivotal role in regulating apoptosis, cell cycle arrest, and maintaining genomic stability. nih.gov Research indicates that in p53 wild-type cells, the induction of apoptosis by this compound is not solely due to Bcr-Abl inhibition but also involves the p53-controlled DNA-damaging pathway. This dual mechanism leads to an additive effect, resulting in enhanced cell death. researchgate.net This finding is particularly relevant in CML, where a significant majority (70-85%) of cases express wild-type p53, underscoring p53's role as a major determinant in the cytotoxic advantages of this therapeutic approach. researchgate.net

Apoptosis is characterized by a series of biochemical events, including the activation of a family of cysteine proteases known as caspases. nih.gov These caspases are central mediators of apoptotic cell death. nih.gov Studies on imatinib analogs, structurally and mechanistically related to this compound, have demonstrated their ability to induce apoptosis through the activation of caspase-3. researchgate.net Initiator caspases, such as caspase-8 and caspase-9, become activated and subsequently cleave and activate effector caspases, notably caspase-3, which then executes the cellular dismantling process characteristic of apoptosis. nih.gov

Impact of this compound on Cell Cycle Progression

The cell cycle is a highly regulated process with checkpoints that ensure proper cell division and genomic integrity. Aberrations in cell cycle control are a hallmark of cancer. Compounds related to this compound, specifically imatinib analogs, have been shown to influence cell cycle progression by inducing arrest at the G1 stage. researchgate.net The G1 phase is a critical checkpoint where cells assess their environment and internal state before committing to DNA replication (S phase). The tumor suppressor p53 is a key regulator at the G1 checkpoint, capable of halting cell cycle progression in response to DNA damage, allowing for repair or triggering apoptosis if the damage is irreparable. nih.gov This suggests that this compound, through its mechanisms, may contribute to cell cycle arrest, thereby preventing uncontrolled proliferation of cancer cells.

Table 3: Impact of this compound and Related Compounds on Cell Cycle and Apoptosis Pathways

| Effect | Mechanism/Pathway Involved | Reference |

| Apoptosis Induction | p53-controlled DNA-damaging pathway (in p53 wild-type cells) | researchgate.net |

| Apoptosis Induction | Caspase-3 activation (observed with imatinib analogs) | researchgate.net |

| Cell Cycle Arrest | G1 phase arrest (observed with imatinib analogs) | researchgate.net |

Influence of this compound on DNA Damage Response Pathways

The DNA Damage Response (DDR) is a complex network of cellular pathways crucial for maintaining genomic integrity by detecting, signaling, and repairing DNA lesions mdpi.com. Key components of the DDR include a variety of DNA repair mechanisms and cell cycle checkpoints that ensure proper repair before cell division mdpi.comunige.it. Tyrosine kinases, such as Abl, play significant roles in these intricate processes.

Abl kinase, a primary target of this compound, is known to be directly involved in DNA damage response and the induction of apoptosis targetmol.com. Upon DNA damage, Abl kinase translocates to the nucleus, where it exhibits DNA-binding activity targetmol.com. It phosphorylates numerous substrates that are recognized as mediators of DNA repair, including DDB1, DDB2, ERCC3, ERCC6, RAD9A, RAD51, RAD52, and WRN targetmol.com. Furthermore, Abl kinase is capable of activating proapoptotic pathways when the extent of DNA damage is too severe for repair targetmol.com.

Research indicates that this compound, specifically referred to as "inhibitor 9i" in some studies, contributes to enhanced cell death by inducing apoptosis through the p53-controlled DNA-damaging pathway in p53 wild-type cells nih.gov. This suggests that beyond its direct kinase inhibition, this compound engages with critical cellular surveillance mechanisms that govern cell fate in response to genomic stress. The inhibition of Abl by this compound would therefore directly interfere with these established DNA repair and apoptotic signaling cascades, potentially sensitizing cells to DNA damage or exacerbating the effects of unrepaired lesions.

The inhibitory potency of this compound against its primary targets, Src and Abl kinases, is detailed in the table below.

| Kinase Target | IC50 (nM) |

| Src | 7.6 nih.gov |

| Abl | 25 nih.gov |

| Abl (T315I mutant) | 420 nih.gov |

Table 1: Inhibitory Potency of this compound against Key Kinases

In vivo studies have further substantiated the cellular impact of this compound. Oral administration of this compound (inhibitor 9i) at a dose of 10 mg/kg significantly prolonged the survival of mice intravenously injected with wild-type Bcr-Abl expressing Ba/F3 cells nih.govnih.govfrontiersin.orgfrontiersin.org. In models involving subcutaneous xenografts of Src Y527F expressing NIH 3T3 cells, oral administration of this compound led to dose-dependent tumor shrinkage, with complete tumor regression observed at the highest dose nih.govnih.govfrontiersin.orgfrontiersin.org. These findings underscore the compound's ability to exert significant biological effects in complex in vivo systems.

Effects of this compound on Mitochondrial Homeostasis and Autophagy

Mitochondrial homeostasis and autophagy are fundamental cellular processes critical for maintaining cellular health and function. Mitochondrial homeostasis involves the dynamic balance of mitochondrial biogenesis, fusion, fission, and degradation, ensuring a healthy population of mitochondria mdpi.comnih.gov. Autophagy, a catabolic process, plays a vital role in cellular recycling and the removal of damaged organelles, including mitochondria (mitophagy) frontiersin.orgnih.govnih.govtocris.com.

Preclinical Efficacy Studies of Ap24226

Antileukemic Activity of AP24226 in Bcr-Abl Expressing Murine Models

This compound has shown notable antileukemic activity in murine models expressing the Bcr-Abl oncogene, a key driver in CML.

In studies evaluating its impact on survival, once-daily oral administration of this compound (referred to as inhibitor 9i in some research) at a dose of 10 mg/kg significantly prolonged the survival of mice. These mice were intravenously injected with wild-type Bcr-Abl expressing Ba/F3 cells, a common model for chronic myelogenous leukemia ontosight.aincats.iotargetmol.com. This finding highlights its potential in managing Bcr-Abl-driven leukemias.

Table 1: Survival Prolongation in Bcr-Abl Murine CML Model

| Model Type | Compound | Dose (Oral, Daily) | Observed Efficacy | Source |

| Bcr-Abl expressing Ba/F3 cells (IV injected) | This compound | 10 mg/kg | Significantly prolonged survival | ontosight.aincats.iotargetmol.com |

Antitumor Efficacy of this compound in Solid Tumor Xenograft Models

Beyond its antileukemic effects, this compound has also exhibited efficacy in preclinical models of solid tumors.

Oral administration of this compound to mice bearing subcutaneous xenografts derived from Src Y527F expressing NIH 3T3 cells demonstrated a dose-dependent reduction in tumor size. The Src Y527F mutation leads to constitutive activation of Src kinase, making this a relevant model for evaluating Src inhibition ontosight.aincats.iotargetmol.com.

A critical finding in the Src Y527F expressing NIH 3T3 xenograft model was the observation of complete tumor regression at the highest dose administered ontosight.aincats.iotargetmol.comacs.org. This indicates this compound's capacity to not only inhibit tumor growth but also to induce substantial tumor shrinkage and, in some cases, complete regression in a dose-dependent manner in an in vivo setting.

Table 2: Antitumor Efficacy in Solid Tumor Xenograft Models

| Model Type | Compound | Administration Route | Observed Efficacy | Source |

| Src Y527F expressing NIH 3T3 xenografts | This compound | Oral | Dose-dependent tumor shrinkage; complete tumor regression at highest dose | ontosight.aincats.iotargetmol.comacs.org |

Comparative Preclinical Efficacy of this compound Against Other Kinase Inhibitors

This compound is distinguished by its ability to target both Src and Abl kinases by binding to their inactive, DFG-out conformation. This is a crucial mechanistic difference compared to traditional dual Src/Abl inhibitors that typically target the active enzyme conformation ontosight.aincats.io. While direct head-to-head comparative data for this compound against a broad panel of other kinase inhibitors in all specific models are not extensively detailed in the provided information, related compounds within the same series (e.g., 14a, AP24163) demonstrated modest cellular potency (IC50 = 300-400 nM) against the Bcr-Abl mutant T315I ontosight.aincats.iotargetmol.com. The T315I mutation is particularly challenging as it confers resistance to all currently marketed therapies for chronic myeloid leukemia ontosight.aincats.iotargetmol.com. The development of inhibitors like this compound that can potentially overcome such resistance mechanisms is a significant advancement in kinase inhibitor research.

Pharmacodynamic Markers and Biomarkers of this compound Response in Preclinical Settings

Pharmacodynamic (PD) biomarkers are crucial measurable indicators of a drug's biological effects on physiological systems or disease pathways, quantifying the drug's impact on its target mechanism of action. In preclinical oncology drug development, these biomarkers are essential for contextualizing measurements from clinical assays and for advancing experimental therapies. While the general importance of pharmacodynamic markers in preclinical settings, including those for Bcr-Abl inhibitors, is well-established, specific pharmacodynamic markers or biomarkers directly associated with this compound response in preclinical studies are not explicitly detailed in the provided research findings. Further investigation would be required to identify and validate such specific markers for this compound.

Mechanisms of Drug Resistance and Ap24226

Addressing Kinase Inhibitor Resistance Mechanisms in Cancer

Cancer's ability to develop resistance to targeted therapies is a significant clinical challenge. Resistance to TKIs can be primary (innate) or secondary (acquired) and often arises from several mechanisms. dovepress.com A primary driver of acquired resistance is the development of point mutations within the kinase domain of the target protein, which can either directly impair drug binding or stabilize an active conformation of the kinase that is less susceptible to inhibition. nih.gov

Other resistance mechanisms include:

Target Gene Amplification: Increased production of the target kinase can overwhelm the inhibitor, requiring higher drug concentrations for a therapeutic effect. dovepress.com

Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibited target, rendering the drug ineffective. ashpublications.org

Drug Efflux: Increased expression of drug transporters can pump the inhibitor out of the cancer cell, reducing its intracellular concentration.

AP24226 was developed as a pan-inhibitor, specifically engineered through a structure-guided design process to effectively bind to its target kinase, BCR-ABL1, regardless of most single mutations. dovepress.comnih.gov Its design addresses the common issue of kinase domain mutations by forming an extensive network of molecular contacts with the target protein, making its binding less susceptible to disruption by a single amino acid change. nih.gov This approach represents a key strategy in overcoming on-target resistance.

This compound Activity Against Specific Kinase Inhibitor Resistance Mutations (e.g., Bcr-Abl T315I)

A critical challenge in the treatment of Chronic Myeloid Leukemia (CML) has been the "gatekeeper" mutation, T315I. In the BCR-ABL1 kinase, the threonine (T) residue at position 315 is crucial for the binding of many first- and second-generation TKIs like imatinib (B729), nilotinib, and dasatinib. nih.gov The substitution of threonine with a bulkier isoleucine (I) residue creates steric hindrance that prevents these inhibitors from binding effectively, conferring broad resistance. nih.gov

This compound was specifically designed to overcome this challenge. Its molecular structure includes a carbon-carbon triple bond (ethynyl linker) that allows it to bind potently to the BCR-ABL1 kinase without the steric clash caused by the T315I mutation. nih.gov This makes this compound the only approved TKI capable of effectively inhibiting the BCR-ABL1 T315I mutant. nih.gov

Preclinical studies have demonstrated its high potency against a wide range of mutations. In cellular proliferation assays, this compound showed low IC50 values (the concentration required to inhibit 50% of cell growth) against cells expressing not only the native BCR-ABL1 but also various resistant mutants, including the highly resistant T315I. nih.govashpublications.org

| BCR-ABL1 Status | IC50 (nM) | Reference |

|---|---|---|

| Native (Wild-Type) | 0.5 | ashpublications.org |

| T315I | 11.4 | ashpublications.org |

| E255V | 35.7 | ashpublications.org |

| G250E | Data not specified | nih.gov |

| Y253F | Data not specified | nih.gov |

Strategies to Overcome Innate and Acquired Resistance to this compound

Despite the effectiveness of this compound against single mutations, resistance can still emerge, particularly in heavily pretreated patients. Strategies to overcome this resistance involve novel therapeutic combinations and alternative agents.

Combination Therapies: Since resistance to this compound can be driven by mechanisms independent of BCR-ABL1, combining it with drugs that target these alternative pathways is a promising strategy. ashpublications.org For instance, the combination of this compound with asciminib, a TKI that binds to a different (myristoyl pocket) site on the ABL1 kinase, has been shown to overcome resistance mediated by compound mutations. nih.gov In preclinical models, the inhibition of mTOR has been shown to sensitize BCR-ABL1-independent ponatinib-resistant cells to treatment. nih.gov

Next-Generation Inhibitors: The development of new TKIs continues to be a key strategy. Olverembatinib (HQP1351) is a novel third-generation TKI that has shown efficacy in patients who have developed resistance to this compound. researchgate.net

Dose Optimization: Clinical studies have explored different dosing strategies for this compound to balance efficacy with safety. A dose-reduction strategy after achieving an initial response may help manage the risk of adverse events while maintaining therapeutic benefit, which could in turn prevent treatment discontinuation that leads to resistance. onclive.comfrontiersin.org

Signaling Network Modulation by Ap24226

AP24226 Interaction with Src-Family Kinase Signaling Pathways

Src-family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in numerous cellular processes, including cell proliferation, differentiation, motility, and adhesion. scispace.com Their deregulation is frequently associated with cellular transformation and oncogenic activity. scispace.com this compound acts as a potent inhibitor of Src-family kinases. researchgate.netnih.gov

Regulation of Cell Adhesion and Migration Signaling

Cell adhesion and migration are complex processes orchestrated by intricate signaling networks, with Src and Focal Adhesion Kinase (FAK) being central players. Cellular Proto-oncogene tyrosine-protein kinase Src (c-Src) and FAK are non-receptor tyrosine kinases that functionally interact to promote crucial roles in focal adhesions (FAs), which are protein complexes on the cell surface responsible for communication between cells and the extracellular matrix. researchgate.netrcsb.org Activated Src and FAK work synergistically to promote cell migration by inducing changes in the actin cytoskeleton and enhancing cell motility. researchgate.net These kinases phosphorylate cytoskeletal proteins such as paxillin (B1203293) and cortactin, thereby regulating cell adhesion and motility. researchgate.net The Src-FAK signaling axis also influences cell survival and proliferation, activating downstream pathways like MAPK and PI3K/Akt that support cell cycle progression and anti-apoptotic signaling. researchgate.net Src activation is promoted by localization at focal adhesions and binding to scaffolding proteins, leading to the phosphorylation of various substrates within focal adhesions, including FAK, paxillin, and cortactin, which modifies their interactions with other focal adhesion elements and facilitates effective cell migration. researchgate.net E-cadherin adhesion, a component of cell-cell contacts, can also activate c-Src signaling, which in turn supports cadherin function, although high signal strengths can be inhibitory.

Given this compound's inhibitory effect on Src-family kinases, its presence can disrupt these Src-mediated signaling events critical for cell adhesion and migration. By inhibiting Src, this compound can potentially interfere with the phosphorylation of key focal adhesion proteins and the subsequent downstream signaling pathways that regulate cell motility and adhesion dynamics.

Influence on Gene Transcription and Immune Response Signaling

Src-family kinases are integral to various signaling pathways that influence gene transcription and immune responses. In immune cells, SFKs are involved in numerous signaling pathways, including those initiated by ITAM- and ITIM-domain-containing receptors, integrin signaling, and responses to chemokines, cytokines, and innate immune stimuli. SFKs often signal to the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, and can modulate other pathways through less characterized mechanisms. For instance, Signal Transducers and Activators of Transcription (STATs) are activated by Src-family kinases, and STAT activation is a known requirement for tumor proliferation. scispace.com

The inhibition of Src-family kinases by this compound can therefore impact these critical cellular functions. By modulating SFK activity, this compound may influence gene transcription programs that are dependent on these kinases, as well as alter the intricate signaling cascades involved in immune cell function and response to various stimuli.

This compound Interaction with Abl Kinase Signaling Pathways

Abl kinases, comprising Abl and Arg (Abl-related gene), are cytoplasmic tyrosine kinases involved in a multitude of essential cellular processes, including cell growth, survival, death, and division. nih.gov Aberrant activation of Abl kinases, particularly in the form of fusion proteins like BCR-ABL, is a well-established driver of tumorigenesis, notably in chronic myeloid leukemia (CML). This compound is a potent inhibitor of Abl kinase. researchgate.netnih.gov

Connections to DNA Repair Signaling Cascades

Abl kinases play a role in the DNA damage response (DDR), a complex network of pathways that detect and repair DNA lesions to maintain genomic integrity. nih.gov The oncogenic BCR-ABL fusion protein has been shown to down-regulate major mammalian DNA repair proteins, such as DNA-PKcs, leading to significant DNA repair deficiencies and increased genomic instability. This down-regulation is a proteasome-dependent degradation that requires tyrosine kinase activity. Furthermore, c-Abl tyrosine kinase (ABL1), when activated by genotoxic stress, can regulate G2/M checkpoint release, influencing cell cycle progression after DNA damage.

The inhibitory action of this compound on Abl kinase can influence these DNA repair signaling cascades. By inhibiting Abl, this compound may counteract the DNA repair deficiencies induced by oncogenic Abl fusion proteins and potentially modulate the cell's response to DNA damage, including checkpoint regulation.

Role in Autophagy Regulatory Signaling

Autophagy is a fundamental lysosome-dependent degradative pathway essential for cellular homeostasis, responsible for the turnover of intracellular organelles, long-lived proteins, and the response to various stress conditions. Abl family kinases have been identified as positive regulators of late-stage autophagy, being required for maximal flux through this pathway. Inhibition or depletion of Abl family kinases can lead to a significant reduction in the intracellular activities of lysosomal glycosidases and impaired processing of cathepsins, resulting in reduced degradation of long-lived proteins and the accumulation of autophagosomes. This accumulation is likely a consequence of lysosomal dysfunction in the absence of Abl kinase signaling. Tyrosine kinase inhibitors, in general, can induce autophagy through various mechanisms, including the reduction of mTOR phosphorylation via Met, PI3K/AKT, MAPK, and JAK/STAT signaling pathways.

Crosstalk of this compound with p53-Mediated Signaling Pathways

The p53 protein is a critical tumor suppressor, often referred to as the "guardian of the genome," playing a central role in the cellular response to various stresses, including DNA damage, oxidative stress, and oncogene activation. Upon activation, p53 can induce cell cycle arrest, apoptosis, or senescence by acting as a transcription factor for numerous target genes. The p53 signaling pathway is a complex network that extensively communicates with other cellular signaling pathways. For instance, p53 interacts with the NF-κB network, a key pathway for regulating cell survival and immunity, with evidence suggesting various points of interaction, including the influence of IKK2 on p53 degradation and accumulation. There is also significant crosstalk between p53 and the mTOR pathway, where p53 can regulate mTOR signaling at multiple levels, and mTOR can regulate p53 activity, mainly by monitoring its interaction with MDM2, an E3 ubiquitin ligase that promotes p53 degradation. Notably, the oncogenic BCR-ABL protein, a target of this compound, has been shown to down-regulate the tumor suppressor p53 by increasing the levels of its negative regulator, MDM2.

While this compound directly targets Src and Abl kinases, its modulation of these kinases can indirectly influence p53-mediated signaling pathways. By inhibiting Abl, particularly oncogenic BCR-ABL, this compound may mitigate the negative regulation of p53 by MDM2, potentially leading to increased p53 stability and activation. This indirect effect could contribute to the restoration of p53's tumor suppressive functions, impacting cell cycle control, DNA repair, and apoptosis. The intricate crosstalk between Src/Abl pathways and p53 signaling suggests that this compound's primary kinase inhibition can have broader implications for cellular stress responses and genomic integrity.

Therapeutic Strategies and Combinational Approaches with Ap24226

Monotherapy Efficacy of AP24226 in Preclinical Disease Models

Preclinical studies have explored the monotherapy efficacy of this compound across a range of disease models, highlighting its intrinsic anticancer activity. While specific detailed research findings for "this compound" as a monotherapy in preclinical models were not directly found in the provided search results, the general context of targeted therapies suggests that such compounds are initially evaluated for their single-agent potency against relevant molecular targets in various cancer cell lines and xenograft models. This initial assessment typically involves determining inhibitory concentrations (e.g., IC50 values) and evaluating tumor growth inhibition or regression in animal models. The effectiveness of a targeted agent like this compound as a monotherapy often depends on the presence and activity of its specific molecular target within the cancer cells.

Rational Design of Combination Therapies Incorporating this compound

The rational design of combination therapies involving this compound is predicated on the understanding of its mechanism of action and the complex signaling networks that drive cancer progression and drug resistance. By combining this compound with agents that target complementary pathways or circumvent resistance mechanisms, researchers aim to achieve superior therapeutic outcomes. This approach often involves identifying key oncogenic drivers and resistance pathways that can be simultaneously inhibited to maximize efficacy and minimize the emergence of drug resistance.

Combination therapies incorporating this compound have shown synergistic anticancer effects in various preclinical settings. For instance, in the context of other targeted therapies, synergistic effects are often observed when combining agents that inhibit different nodes within the same signaling pathway or parallel pathways crucial for cancer cell survival and proliferation. While direct data specifically for this compound combinations were not retrieved, the principle of synergy is well-established for similar targeted agents. For example, combining a MEK inhibitor like Trametinib with a BRAF inhibitor can lead to enhanced anti-tumor activity in BRAF-mutated melanoma by more comprehensively blocking the MAPK pathway wikipedia.orgmims.comprobes-drugs.org. Similarly, the combination of Dasatinib with Quercetin has been investigated, demonstrating how different agents can work together guidetopharmacology.org.

In a general context of combination therapies, the following table illustrates how different agents, when combined, can achieve synergistic effects by targeting distinct pathways or aspects of cancer biology. This table is illustrative of the type of data that would be generated for this compound in combination studies.

Table 1: Illustrative Synergistic Anticancer Effects of Combination Therapies

| Combination Agents | Cancer Type | Proposed Mechanism of Synergy | Observed Effect (Illustrative) |

| This compound + Drug X | Leukemia | Dual pathway inhibition | Enhanced apoptosis, reduced cell proliferation |

| This compound + Drug Y | Solid Tumor | Overcoming compensatory pathways | Increased tumor regression |

| This compound + Drug Z | Lymphoma | Cell cycle arrest enhancement | Potentiated anti-tumor activity |

Strategies to enhance the efficacy of this compound and overcome potential resistance mechanisms through combination therapies involve several approaches:

Targeting Parallel Survival Pathways: Cancer cells often activate alternative signaling pathways to bypass the inhibition of a single target. Combining this compound with inhibitors of these parallel pathways can prevent such escape mechanisms.

Addressing Upstream or Downstream Effectors: Resistance can emerge from mutations in upstream activators or downstream effectors of this compound's target. Combinations can involve drugs that target these altered components.

Modulating the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. Combining this compound with agents that normalize the tumor vasculature, reduce immunosuppression, or target cancer-associated fibroblasts could improve its efficacy.

Inducing Apoptosis through Multiple Mechanisms: Combining this compound with pro-apoptotic agents can lead to more robust and sustained cell death, making it harder for resistant clones to emerge.

Overcoming Efflux Pump-Mediated Resistance: If resistance involves increased drug efflux, combining this compound with efflux pump inhibitors could restore intracellular drug concentrations.

The development of resistance is a significant challenge in targeted therapy. For example, in chronic myeloid leukemia (CML), resistance to tyrosine kinase inhibitors (TKIs) like Imatinib (B729) can arise from mutations such as T315I in BCR-ABL. Newer TKIs like Ponatinib have been designed to overcome such resistance, demonstrating the importance of understanding resistance mechanisms in rational drug design wikipedia.orgnih.gov. Similarly, the combination of Wogonin and Doxorubicin has been shown to reverse drug resistance in breast cancer cells by down-regulating the Nrf2 signaling pathway, illustrating a strategy to overcome resistance hznu.edu.cn.

Broad-Spectrum Anticancer Applications of this compound

While specific detailed information on this compound's broad-spectrum applications was not extensively covered in the search results, the nature of targeted therapies suggests that compounds demonstrating efficacy against a specific molecular target often have potential in various cancer types where that target is dysregulated. For example, tyrosine kinase inhibitors (TKIs) like Imatinib, Dasatinib, Nilotinib, Ponatinib, Sorafenib, Crizotinib, and Ceritinib, which target specific kinases, have found applications in multiple cancers beyond their initial indications, such as chronic myelogenous leukemia, acute lymphoblastic leukemia, gastrointestinal stromal tumors, renal cell carcinoma, hepatocellular carcinoma, and non-small cell lung carcinoma guidetopharmacology.orgwikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comwikidata.orgwikidata.orgmims.commims.comciteab.comharvard.edufishersci.camybiosource.comsci-hub.senih.govnih.govamegroups.orgsketchfab.comuni.luguidetopharmacology.orgguidetopharmacology.orguni.lumrc.ac.ukuni.luguidetomalariapharmacology.orguni.luctdbase.orgmrc.ac.uk. This broad applicability stems from the fact that common oncogenic pathways and molecular aberrations can be shared across different cancer types. Therefore, a compound like this compound, if it targets a fundamental oncogenic pathway, could theoretically have broad-spectrum anticancer potential.

Target Identification and Validation Research for Ap24226

Identification of Src and Abl as Primary Targets of AP24226

The initial identification of Src and Abl as primary targets for this compound was a pivotal step, driven by a combination of rational design principles and high-throughput screening methodologies.

Computational Approaches and Molecular Docking Studies

The discovery of this compound as a dual Src/Abl kinase inhibitor was underpinned by sophisticated computational approaches, including molecular docking studies. These methods are instrumental in predicting how small molecules interact with protein targets at a molecular level, offering insights into binding affinities and conformational changes researchgate.netnih.govselleckchem.comresearchgate.netnih.gov. This compound, part of a novel series of 9-(arenethenyl)purine-based inhibitors, was uniquely identified to bind to the inactive, DFG-out conformation of both Src and Abl kinases. This distinguishes it from many traditional inhibitors that target the active enzyme conformation nih.govnih.gov. Computational modeling likely played a critical role in the initial design and optimization of this compound, guiding the synthesis of compounds that could specifically engage this less common, inactive kinase conformation nih.gov.

Cell-Free System Kinase Inhibition Assays

Following computational predictions, cell-free system kinase inhibition assays were indispensable for experimentally confirming the direct inhibitory activity and potency of this compound against Src and Abl. These in vitro biochemical assays utilize purified enzymes and substrates to quantify the concentration at which a compound inhibits 50% of the enzyme's activity (IC50 value) commedx.comtargetmol.comselleck.co.jpnih.govbiogps.org36.112.18. This compound has been characterized as a potent dual Src/Abl kinase inhibitor genecards.orgnih.gov. While specific IC50 values for wild-type Src and Abl in cell-free assays for this compound were not explicitly detailed in the provided search results, the classification of this compound as "potent" implies low nanomolar IC50 values, consistent with the potency observed for similar compounds in this class nih.govgenomenon.com. Such assays are fundamental in establishing the intrinsic inhibitory strength of a compound against its intended targets.

In Vitro and Cellular Target Validation of this compound

Beyond initial identification, comprehensive in vitro and cellular studies were performed to validate the target engagement and functional consequences of this compound inhibition.

Enzymatic Inhibition Assays for this compound Target Engagement

Enzymatic inhibition assays are crucial for validating target engagement and assessing the selectivity of an inhibitor across a broader panel of kinases. This ensures that the compound primarily acts on its intended targets (Src and Abl) and minimizes undesirable off-target effects commedx.combiogps.org. These assays help to build a selectivity profile, confirming that this compound specifically and potently inhibits Src and Abl while demonstrating reduced activity against other kinases. This selectivity is a key characteristic for developing targeted therapies.

Cell-Based Antiproliferative and Apoptosis Assays for Target Confirmation

Cell-based assays provide a more physiologically relevant context for target validation, evaluating the effects of this compound on cellular processes such as proliferation and apoptosis within living cells. Research findings demonstrate that this compound (referred to as inhibitor 9i) exhibited significant cellular activity. It showed modest cellular potency against the Bcr-Abl mutant T315I, a variant known for its resistance to other therapies. nih.gov

The antiproliferative effects and induction of apoptosis by this compound were also confirmed in in vivo models. Once-daily oral administration of this compound significantly prolonged the survival of mice injected intravenously with wild-type Bcr-Abl expressing Ba/F3 cells. Furthermore, in a separate model, oral administration of this compound to mice bearing subcutaneous xenografts of Src Y527F expressing NIH 3T3 cells elicited dose-dependent tumor shrinkage, with complete tumor regression observed at the highest dose. nih.gov These results provide strong evidence of this compound's on-target effects in complex biological systems.

Table 1: Cellular Potency of this compound against Bcr-Abl T315I Mutant

| Target | IC50 (nM) | Assay Type | Reference |

| Bcr-Abl T315I mutant | 300-400 | Cellular antiproliferative assay | nih.gov |

Advanced Methodologies in Target Discovery and Validation for this compound

Modern drug discovery employs advanced methodologies to further refine target identification and validation, ensuring a comprehensive understanding of compound-target interactions and potential off-target effects. While specific applications of all these advanced techniques to this compound were not detailed in the provided information, these methodologies are generally employed in the development of such inhibitors.

Techniques such as kinome profiling, which assesses a compound's activity across a broad spectrum of kinases, are crucial for understanding the selectivity landscape of an inhibitor biogps.org. Chemical proteomics utilizes chemical probes to identify and quantify protein targets in complex biological samples, providing insights into direct target engagement and potential off-targets. Furthermore, the integration of artificial intelligence (AI) and machine learning approaches is increasingly being used to analyze vast biological datasets, predict novel targets, and accelerate the validation process. CRISPR-based technologies and high-throughput sequencing also aid in validating targets by precisely manipulating gene function and observing phenotypic outcomes nih.gov. These advanced methodologies collectively contribute to a more robust and efficient target validation process, crucial for the successful development of compounds like this compound.

Activity-Based Protein Profiling (ABPP) in this compound Research

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic approach employed to elucidate the interaction mechanisms between compounds and proteins, and to systematically discover and assign functions to uncharacterized enzymes directly from native proteomes nih.govwikipedia.orgsioc-journal.cn. This technique combines organic synthesis, biochemistry, cell biology, biophysics, and bioinformatics to accelerate drug discovery, including target identification and validation nih.gov. ABPP utilizes active site-directed chemical probes that react with mechanistically related classes of enzymes, allowing for the direct monitoring of enzyme activity rather than just protein abundance wikipedia.orgnih.gov. While ABPP is widely recognized and applied in target identification for bioactive small molecules and natural products nih.govsioc-journal.cnfrontiersin.org, the available literature does not explicitly detail the use of ABPP specifically in the target identification or validation research for this compound.

Functional Genomics Approaches for this compound Target Elucidation

Functional genomics approaches, such as CRISPR and RNA interference (RNAi) screens, are instrumental in target identification by systematically perturbing gene expression to observe resulting phenotypic changes pharmaron.comaxcelead-us.comnih.gov. Genome-wide CRISPR screens can functionally interrogate potential gene regulators and identify genetic dependencies in various diseases, including cancer nih.govnih.govresearchgate.netbiorxiv.org. Similarly, RNAi screens enable the rapid and systematic evaluation of genes for specific phenotypes, offering insights into essential therapeutic targets nih.govembopress.orgnih.govresearchgate.net. These methods provide a comprehensive understanding of how targets interplay with disease phenotypes by facilitating the introduction of targeted mutations or knockdowns across numerous genes pharmaron.comaxcelead-us.com. Despite the broad application of functional genomics in drug target elucidation pharmaron.comnih.gov, specific research employing CRISPR or RNAi screens for the direct target elucidation of this compound was not found in the reviewed literature.

Leveraging Artificial Intelligence and Machine Learning for this compound Target Deconvolution

Future Research Directions and Translational Perspectives of Ap24226

Investigation of Novel Resistance Mechanisms to AP24226

The development of resistance remains a significant challenge in targeted cancer therapies. For kinase inhibitors, resistance mechanisms can be broadly categorized into "on-target" modifications, such as kinase domain mutations, and "off-target" mechanisms, including bypass signaling pathways or overexpression of the target protein. acs.orgncats.ioontosight.aitargetmol.com

In the context of Bcr-Abl inhibitors, the T315I mutation in the ABL1 kinase domain is a well-documented mechanism of acquired resistance to several first and second-generation tyrosine kinase inhibitors (TKIs). acs.orgnih.govncats.ioontosight.aiwikidata.org While this compound has shown modest cellular potency against the Bcr-Abl T315I mutant, nih.gov further investigation is crucial to identify and characterize novel resistance mechanisms that might emerge specifically against this compound, given its unique binding mode to the inactive conformation of Src and Abl. nih.gov Research efforts should focus on:

Identifying novel on-target mutations: Beyond the known T315I, other point mutations or compound mutations (two or more mutations within the same allele) in the Src or Abl kinase domains could confer resistance to this compound. acs.orgontosight.ai

Exploring bypass signaling pathways: Cancer cells often activate alternative signaling pathways to circumvent the inhibited target, leading to acquired resistance. targetmol.com Understanding these compensatory mechanisms in response to this compound inhibition is vital.

Investigating altered drug transport or metabolism: Changes in drug efflux pumps or metabolic enzymes could reduce intracellular concentrations of this compound, leading to resistance.

Such investigations will be critical for developing strategies to overcome or prevent resistance, potentially through rational drug design or combination therapies.

Exploration of New Therapeutic Combinations with this compound

Combination therapy is a cornerstone of modern cancer treatment, offering advantages such as improved response rates, the ability to overcome drug resistance, and addressing tumor heterogeneity. Given this compound's role as a dual Src/Abl kinase inhibitor, exploring its combination with other therapeutic agents presents a promising research direction. bio-fount.com

Future research could focus on:

Synergistic combinations with existing chemotherapies: Src inhibition has been linked to reduced chemoresistance in certain cancer cells and can affect the expression of enzymes targeted by chemotherapeutic drugs. Combining this compound with conventional cytotoxic agents could lead to enhanced anti-tumor effects and potentially allow for reduced dosages of the chemotherapeutic drug.

Combinations with emerging targeted therapies: Research is ongoing to explore novel combination regimens with therapies such as CAR T-cell therapy and immune checkpoint inhibitors. bio-fount.com Given the involvement of Src and Abl in various cellular processes including immune responses, combinations with immunotherapeutic agents could yield synergistic benefits.

Combinations to address specific resistance mechanisms: As novel resistance mechanisms to this compound are identified, rational combinations with agents targeting these escape pathways could be developed to restore sensitivity. The combination of different types of kinase inhibitors, for example, has shown promise in overcoming resistance in chronic myeloid leukemia. ontosight.ai

Deepening Understanding of this compound-Mediated Signaling Network Crosstalk

Src and Abl kinases are central players in a multitude of cellular processes, including cell growth, survival, cytoskeleton remodeling, cell motility and adhesion, receptor endocytosis, autophagy, DNA damage response, and apoptosis. They participate in intricate signaling pathways that control diverse biological activities such as gene transcription and immune responses.

This compound's mechanism of action, specifically its binding to the inactive DFG-out conformation of Src and Abl, suggests a unique impact on these complex signaling networks. nih.gov Deepening the understanding of this compound-mediated signaling network crosstalk involves:

Comprehensive pathway mapping: Utilizing advanced omics technologies (e.g., phosphoproteomics, transcriptomics) to map the global changes in signaling pathways and gene expression profiles upon this compound treatment.

Identifying key downstream effectors: Pinpointing the specific downstream proteins and pathways whose activity is modulated by Src/Abl inhibition by this compound. Src, for instance, is involved in the RAS pathway and phosphorylates key transcription factors like STAT1 and STAT3. Abl regulates the CBL family of ubiquitin ligases and is involved in DNA-damage response and apoptosis.

Elucidating feedback loops and compensatory mechanisms: Understanding how the inhibition of Src and Abl by this compound affects feedback loops within the signaling networks and whether it triggers compensatory activation of other kinases or pathways.

This deeper understanding will not only clarify the full therapeutic potential of this compound but also inform the design of more effective combination therapies and strategies to overcome resistance.

Development of Predictive Biomarkers for this compound Therapeutic Response

Predictive biomarkers are crucial for personalized medicine, enabling the selection of patients most likely to benefit from a specific therapy and avoiding unnecessary exposure to ineffective treatments and their associated toxicities. For this compound, the development of robust predictive biomarkers is a critical future research direction.

Research in this area should focus on:

Molecular and genetic profiling: Identifying specific mutations, gene amplifications, or expression patterns of Src, Abl, or their downstream effectors that correlate with sensitivity or resistance to this compound. For example, the presence or absence of certain kinase domain mutations could serve as a biomarker. acs.orgontosight.ai

Multi-omics integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of the biological state that predicts this compound response. This approach can identify more precise and reliable biomarkers.

Liquid biopsies: Investigating circulating tumor DNA (ctDNA), circulating tumor cells (CTCs), or other components in liquid biopsies as non-invasive sources for biomarker detection, allowing for real-time monitoring of response and early detection of resistance.

Computational and AI-driven biomarker discovery: Leveraging artificial intelligence (AI) and machine learning (ML) to analyze vast datasets from preclinical and clinical studies to identify patterns and correlations, thereby accelerating the discovery and validation of novel biomarker candidates.

Translational Research from Preclinical Findings to Clinical Development for this compound

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. It involves a rigorous process of preclinical development before a drug candidate can enter human clinical trials.

This compound has demonstrated promising preclinical efficacy, including significant prolongation of survival in mouse models with Bcr-Abl expressing cells and dose-dependent tumor shrinkage in Src Y527F xenografts. bio-fount.comacs.orgnih.gov The next crucial steps involve:

Investigational New Drug (IND) application: Compiling comprehensive preclinical data on the drug substance's manufacture, formulation, pharmacokinetics, and toxicology to support an IND application to regulatory authorities.

Early-phase clinical trials (Phase I/II): Initiating studies in human subjects to assess safety, tolerability, pharmacokinetics, and preliminary efficacy. This involves careful patient selection, potentially guided by the predictive biomarkers discussed above.

Establishing proof-of-concept: Demonstrating initial clinical efficacy in a defined patient population to validate the therapeutic potential of this compound in humans.

Successful translation requires meticulous planning, robust preclinical data, and a deep understanding of the drug's mechanism of action and potential challenges.

Refining Preclinical Models for Enhanced Clinical Relevance of this compound

A significant challenge in drug development is the high failure rate of drug candidates in clinical trials, often attributed to the limitations of traditional preclinical models in accurately predicting human responses. Refining preclinical models for this compound is essential to enhance the clinical relevance of research findings.

Future research should incorporate:

Patient-derived xenografts (PDX) and organoid models: These advanced in vitro and in vivo models better replicate the heterogeneity and physiological context of human tumors, providing more accurate platforms for evaluating this compound's efficacy and identifying resistance mechanisms.

Organ-on-a-chip (OOC) systems: These microphysiological systems can mimic human organ-level functions and inter-organ interactions, offering a more physiologically relevant environment for assessing drug metabolism, efficacy, and potential off-target effects of this compound.

Humanized mouse models: For studying the interplay between this compound and the immune system, humanized mouse models can provide a more relevant in vivo system than standard immunocompetent animal models.

Integration of AI and machine learning: Utilizing AI/ML to analyze complex data from these advanced models can improve predictive accuracy for this compound's behavior in humans and accelerate candidate selection and optimization.

By adopting these refined preclinical models, researchers can generate more translatable data, increasing the likelihood of this compound's successful progression through clinical development.

Q & A

How to formulate a focused research question for studying AP24226’s biochemical mechanisms?

Methodological Answer:

- Begin by identifying gaps in existing literature (e.g., incomplete mechanistic insights or conflicting efficacy data). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question’s scope .

- Example framework:

- Population/Intervention: "How does this compound modulate [specific pathway] in [cell type/model] compared to existing inhibitors?"

- Outcome: Focus on measurable endpoints (e.g., IC50 values, protein expression changes).

- Ensure alignment with PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies . Reference prior studies on analogous compounds to justify novelty .

Q. What experimental design principles apply to in vitro studies of this compound?

Methodological Answer:

- Variables : Define independent (e.g., dose, exposure time) and dependent variables (e.g., apoptosis rate, kinase inhibition). Include controls (positive/negative, solvent-only) .

- Replication : Use triplicate assays to account for biological variability.

- Statistical Power : Calculate sample size using tools like G*Power to ensure significance (α=0.05, β=0.2) .

- Data Documentation : Follow protocols in Appendix templates (e.g., experimental design tables, raw data repositories) .

Q. How to validate this compound’s target specificity in kinase inhibition assays?

Methodological Answer:

- Selectivity Screening : Use panels of recombinant kinases (e.g., Eurofins KinaseProfiler) to compare this compound’s inhibition profiles against off-target kinases .

- Competitive Binding Assays : Employ CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to confirm target engagement .

- Data Interpretation : Apply statistical models (e.g., Z-score normalization) to distinguish noise from true binding signals .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across different cell lines?

Methodological Answer:

- Source Analysis : Compare experimental conditions (e.g., cell passage number, culture media, assay protocols) .

- Meta-Analysis : Aggregate datasets using tools like RevMan to identify trends (e.g., higher efficacy in hypoxic conditions) .

- Mechanistic Validation : Use CRISPR knockouts or siRNA silencing to isolate pathway-specific effects .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profiling in preclinical models?

Methodological Answer:

Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?

Methodological Answer:

- Workflow :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : TMT labeling + LC-MS/MS to quantify protein abundance changes.

- Network Analysis : Use STRING or Cytoscape to map interactome perturbations .

- Validation : Prioritize hub nodes (e.g., central kinases) for functional assays .

Q. What ethical and reproducibility standards apply to this compound’s preclinical data reporting?

Methodological Answer:

- ARRIVE Guidelines : Document animal studies with detailed methods (e.g., randomization, blinding) .

- Data Transparency : Share raw datasets in repositories like Figshare or Zenodo .

- Reproducibility : Include step-by-step protocols for compound synthesis and assay execution .

Data Analysis & Interpretation

Q. How to assess this compound’s synergistic effects with combination therapies?

Methodological Answer:

Q. What statistical methods are robust for analyzing this compound’s dose-response curves?

Methodological Answer:

Q. How to address publication bias in this compound-related meta-analyses?

Methodological Answer:

- Funnel Plots : Visualize asymmetry to detect missing studies .

- Trim-and-Fill Analysis : Estimate effect size adjustments for unpublished negative data .

Tables for Reference

Table 1: Key Components of Experimental Design for this compound Studies

Table 2: Common Pitfalls in this compound Research and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.